

Spectroscopic and Mass Spectrometry Data for Azide-PEG5-Boc: A Technical Guide

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Compound of Interest

Compound Name: Azide-PEG5-Boc

Cat. No.: B605797

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and mass spectrometry data for **Azide-PEG5-Boc** (tert-butyl (1-azido-3,6,9,12-tetraoxapentadecan-15-yl)carbamate). The information presented herein is essential for the characterization and quality control of this versatile heterobifunctional linker, which is widely utilized in bioconjugation, drug delivery, and proteomics.

Molecular Structure and Properties

Azide-PEG5-Boc is a polyethylene glycol (PEG) derivative containing a terminal azide group and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG spacer enhances solubility and flexibility, while the orthogonal reactive groups allow for sequential conjugation chemistries.

- Molecular Formula: $C_{17}H_{34}N_4O_7$
- Molecular Weight: 406.48 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of **Azide-PEG5-Boc**. The following tables summarize the expected chemical shifts for 1H and ^{13}C NMR.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.0 - 5.5	Broad Singlet	1H	-NH- (Boc)
~3.65	Singlet	16H	-O-CH ₂ -CH ₂ -O- (PEG backbone)
~3.55	Triplet	2H	-CH ₂ -CH ₂ -NH-Boc
~3.39	Triplet	2H	-CH ₂ -N ₃
~3.20	Quartet	2H	-CH ₂ -NH-Boc
1.44	Singlet	9H	-C(CH ₃) ₃ (Boc)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~156.0	C=O (Boc)
~79.0	-C(CH ₃) ₃ (Boc)
~70.5	-O-CH ₂ -CH ₂ -O- (PEG backbone)
~70.0	-CH ₂ -CH ₂ -NH-Boc
~50.6	-CH ₂ -N ₃
~40.2	-CH ₂ -NH-Boc
28.4	-C(CH ₃) ₃ (Boc)

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of **Azide-PEG5-Boc**. High-resolution mass spectrometry (HRMS) provides a precise mass measurement.

Table 3: Mass Spectrometry Data

Parameter	Value
Calculated Molecular Weight	406.48 g/mol
Observed $[M+H]^+$ (ESI-MS)	~407.25 m/z
Observed $[M+Na]^+$ (ESI-MS)	~429.23 m/z
High-Resolution Mass (ESI-MS) $[M+H]^+$	Calculated: 407.2497; Observed: ~407.2500

Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the fragmentation of the $[M+H]^+$ ion of **Azide-PEG5-Boc** is expected to show characteristic losses of the Boc group (-100 Da) and sequential losses of the ethylene glycol units (-44 Da).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic and mass spectrometry data.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **Azide-PEG5-Boc**.
- Dissolve the sample in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- 1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64.

- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2 seconds.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry

Sample Preparation:

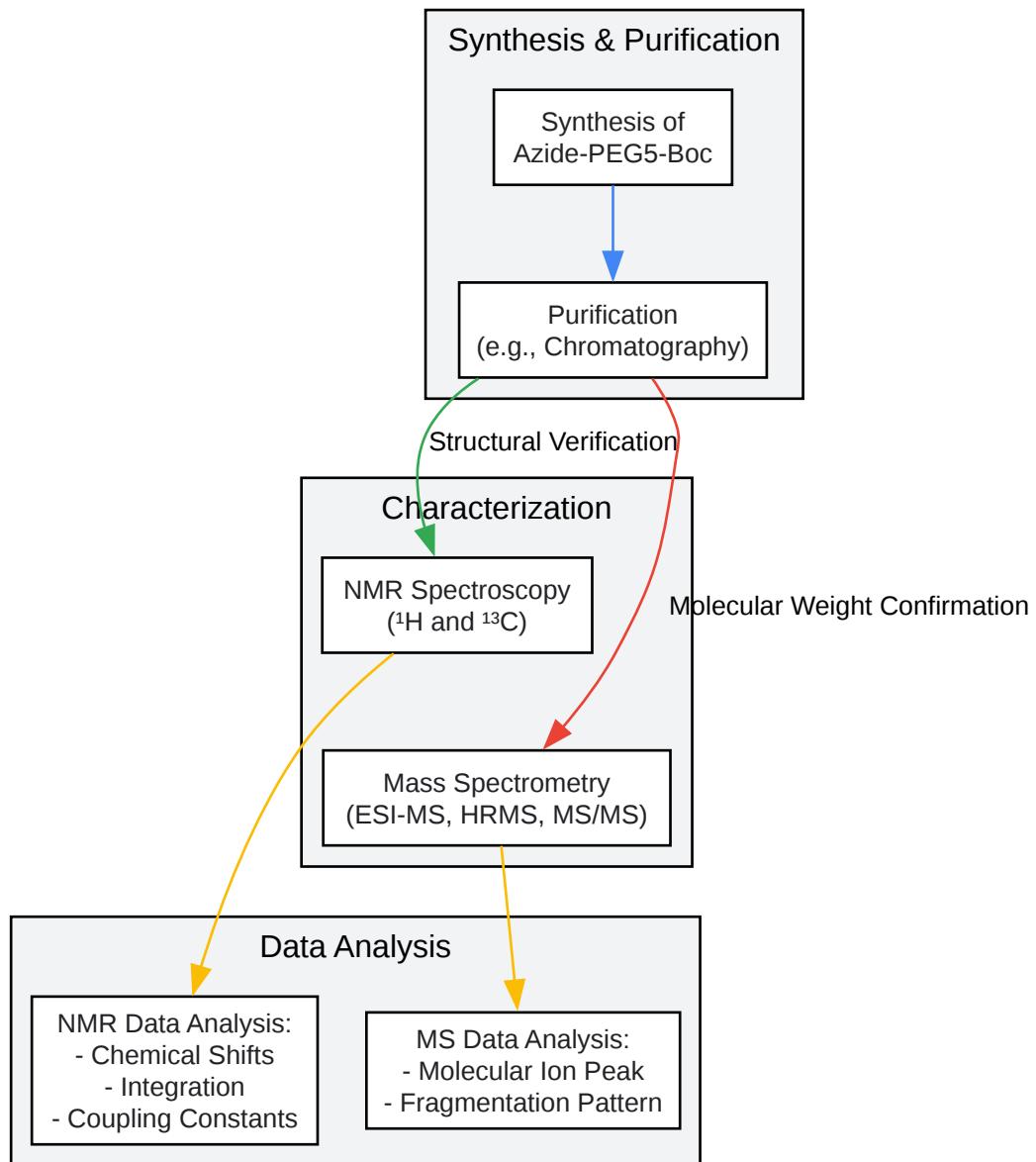
- Prepare a stock solution of **Azide-PEG5-Boc** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ in the mobile phase.

Instrumentation and Parameters (ESI-MS):

- Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- MS/MS Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas. Collision energy should be optimized to achieve desired fragmentation (typically 10-30 eV).

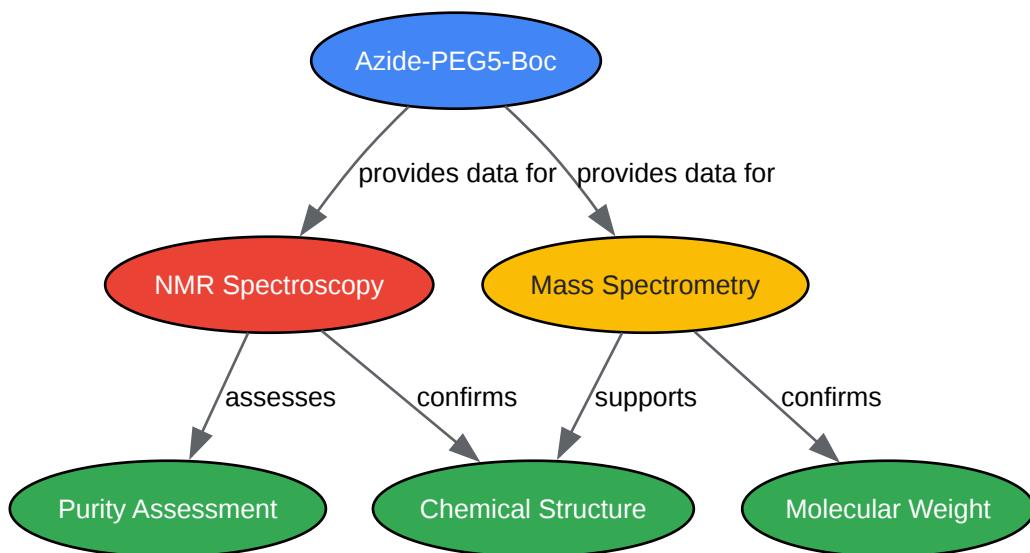
Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of **Azide-PEG5-Boc**.



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Caption: Experimental workflow for the synthesis and characterization of **Azide-PEG5-Boc**.



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Caption: Logical relationships between analytical techniques and compound properties.

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